7-Fluoro Substitution Confers GPRC5A Agonism with Defined Potency Relative to Tryptamine
The 7-fluoro substituent on the tryptamine scaffold is the critical determinant for GPRC5A orphan receptor agonism. In a 2023 chemoproteomics study, 7-fluorotryptamine induced GPRC5A-mediated β-arrestin recruitment with an EC50 of 7.2 μM, representing a significant potency gain over unsubstituted tryptamine, which was a weaker agonist [1]. The 2,4-dimethyl modifications in the target compound are predicted to further modulate this activity by altering steric fit within the GPRC5A orthosteric pocket—an effect not achievable with 7-fluorotryptamine alone or with non-fluorinated 2,4-dimethyltryptamine, which lacks the 7-fluoro pharmacophore essential for GPRC5A engagement .
| Evidence Dimension | GPRC5A agonism (β-arrestin recruitment EC50) |
|---|---|
| Target Compound Data | Predicted to retain GPRC5A agonism via 7-fluoro pharmacophore; exact EC50 not yet reported |
| Comparator Or Baseline | 7-Fluorotryptamine: EC50 = 7.2 μM; Tryptamine: weaker agonist (exact EC50 not reported in primary source) |
| Quantified Difference | 7-Fluorotryptamine is a more potent GPRC5A agonist than tryptamine; target compound incorporates the 7-fluoro group essential for this activity while adding 2,4-dimethyl groups |
| Conditions | GPRC5A β-arrestin recruitment assay in mammalian cells (Zhao et al., 2023) |
Why This Matters
GPRC5A is an orphan receptor implicated in immune regulation and cancer signaling; compounds with differential GPRC5A activity enable dissection of this pathway, and the target compound's unique substitution pattern may offer selectivity advantages over 7-fluorotryptamine alone.
- [1] Zhao X, et al. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A. Nat Chem Biol. 2023;19(10):1205-1214. doi:10.1038/s41589-023-01328-z View Source
